Wild-Type HIV-1 Antiviral Potency: 13.5-Fold Improvement Over HEPT-Class Analog C20
HIV-1 inhibitor-49 exhibits substantially greater antiviral potency against wild-type HIV-1 (EC50 = 17 nM) compared to the structurally optimized HEPT analog C20 (EC50 = 230 nM), a representative advanced compound from the same chemical series [1]. This 13.5-fold difference in EC50 values, both measured in MT-4 cell-based antiviral assays against the IIIB strain, indicates that the specific structural features of HIV-1 inhibitor-49 confer a significant advantage in target engagement and viral suppression.
| Evidence Dimension | Anti-HIV-1 activity (EC50) against wild-type virus |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | HEPT analog C20: 230 nM (0.23 μM) |
| Quantified Difference | 13.5-fold lower EC50 (greater potency) |
| Conditions | MT-4 cell-based assay, HIV-1 IIIB strain |
Why This Matters
For researchers requiring robust suppression of wild-type HIV-1 replication in vitro, the 13.5-fold higher potency of HIV-1 inhibitor-49 reduces the effective concentration needed, minimizing potential off-target effects and expanding the dynamic range for combination studies.
- [1] Hao, Q. Q., et al. (2023). Structure-directed linker optimization of novel HEPTs as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Bioorganic Chemistry, 36791619. Retrieved from https://www.ncbi.nlm.nih.gov/m/pubmed/16418439/36791619/ View Source
